
1-Ethylpyridin-1-ium-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylpyridin-1-ium-3-amine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has a unique structure that makes it a valuable tool for research purposes. In
科学研究应用
1-Ethylpyridin-1-ium-3-amine has several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have found that 1-Ethylpyridin-1-ium-3-amine can act as an effective inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. Additionally, this compound can also be used as a ligand in metal-catalyzed reactions, making it a valuable tool for organic synthesis.
作用机制
The mechanism of action of 1-Ethylpyridin-1-ium-3-amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing them from carrying out their normal functions. Additionally, 1-Ethylpyridin-1-ium-3-amine can also act as a chelating agent, binding to metal ions and preventing them from participating in certain reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethylpyridin-1-ium-3-amine are still being studied. However, researchers have found that this compound can have a significant impact on enzyme activity and metal-catalyzed reactions. Additionally, this compound has been shown to have potential applications in the treatment of certain diseases, although more research is needed to fully understand its effects.
实验室实验的优点和局限性
One of the main advantages of using 1-Ethylpyridin-1-ium-3-amine in lab experiments is its ability to act as an effective inhibitor of enzymes. This makes it a valuable tool for studying the mechanisms of certain biochemical reactions. Additionally, this compound can also be used as a ligand in metal-catalyzed reactions, making it a useful tool for organic synthesis.
However, there are also some limitations to using 1-Ethylpyridin-1-ium-3-amine in lab experiments. One of the main limitations is the complex synthesis method, which can make it difficult to obtain large quantities of this compound. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1-Ethylpyridin-1-ium-3-amine. One of the most promising areas of research is the development of new drugs based on this compound. Researchers are currently exploring the potential of 1-Ethylpyridin-1-ium-3-amine as an inhibitor of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease.
Additionally, there is also potential for using 1-Ethylpyridin-1-ium-3-amine as a ligand in metal-catalyzed reactions. Researchers are currently exploring the use of this compound in various organic synthesis reactions, which could lead to the development of new methods for synthesizing complex molecules.
Conclusion:
1-Ethylpyridin-1-ium-3-amine is a valuable compound with significant potential applications in various fields of scientific research. Its unique structure and ability to act as an inhibitor of certain enzymes make it a promising candidate for the development of new drugs. Additionally, this compound can also be used as a ligand in metal-catalyzed reactions, making it a useful tool for organic synthesis. While there are some limitations to using 1-Ethylpyridin-1-ium-3-amine in lab experiments, its potential applications make it an important area of research for the future.
合成方法
The synthesis of 1-Ethylpyridin-1-ium-3-amine is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction between ethylpyridine and sodium amide. The reaction takes place in an inert atmosphere, and the resulting product is purified using various techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
1-ethylpyridin-1-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2/c1-2-9-5-3-4-7(8)6-9/h3-6H,2,8H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQQNPSAFWUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridin-1-ium-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

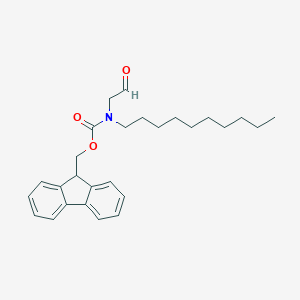
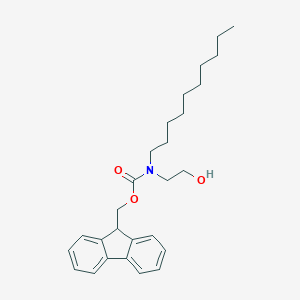

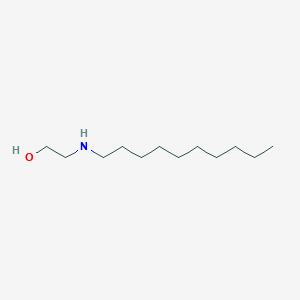

![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)


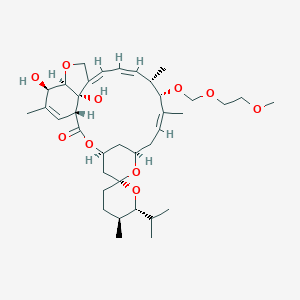

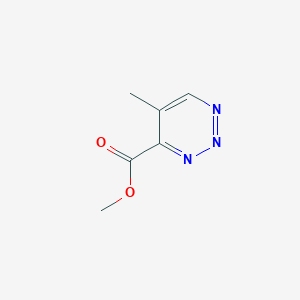
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)